Regioisomeric Differentiation (CAS 336188-02-4 vs. CAS 98647-14-4): Computed Lipophilicity and Topological Polarity Comparison
The target compound (1-(4-methoxybenzoyl)-3-acetyl substitution) exhibits a computed LogP of 3.541, whereas its regioisomer (1-acetyl-3-(4-methoxybenzoyl) substitution, CAS 98647-14-4) displays an XLogP3-AA of 3.2 [1]. The TPSA of the target is 48.3 Ų, compared to a published TPSA value that has been reported at 48.3 Ų for the 3-acetylindole scaffold, which is chemically distinct from the N1-acetyl form . This LogP differential of approximately 0.34 log units translates to a roughly 2.2-fold difference in predicted partitioning between aqueous and lipid phases, directly impacting chromatographic retention, membrane penetration potential, and experimental solubility profiles.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP 3.541 (LeYan computed) |
| Comparator Or Baseline | CAS 98647-14-4 (regioisomer): XLogP3-AA 3.2 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +0.34 (target more lipophilic) |
| Conditions | Computational prediction; consensus LogP (LeYan) vs. PubChem XLogP3-AA release 2025.09.15. |
Why This Matters
A 0.34 LogP unit difference alters predicted membrane permeability and is sufficient to differentiate chromatographic behaviour during purification and analytical method development, justifying procurement of the specific regioisomer.
- [1] PubChem Compound Summary: 1H-Indole, 1-acetyl-3-(4-methoxybenzoyl)- (CID 3062673, CAS 98647-14-4). XLogP3-AA 3.2. PubChem release 2025.09.15. View Source
